

Confirmed IC50 Values & Selectivity Profile

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Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

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The table below consolidates the key quantitative data on **NVP-ADW742**'s potency and selectivity from various experimental assays.

Assay Type / Target	Reported IC50 / Value	Experimental Context / Cell Line	Source
IGF-1R Kinase Inhibition (Cellular)	0.17 μM	Cellular autophosphorylation assays	[1]
IGF-1R Kinase Inhibition (Biochemical)	0.078 μM	Time-resolved fluorescence assay using human IGF-1R expressed in Sf21 insect cells	[1]
IGF-1R Phosphorylation Inhibition	0.323 μM	Human pancreatic cancer MiaPaCa2 cells	[1]
IGF-1R-Mediated Proliferation	11.12 μM	Medulloblastoma Daoy cells (IC50 for proliferation)	[2]
Anti-Proliferative Activity	0.1 - 0.5 μM	Multiple Myeloma (MM) cell lines in serum	[3] [1]
Anti-Proliferative Activity	0.1 - 0.4 μM	Small Cell Lung Cancer H526 cells	[4]

Assay Type / Target	Reported IC50 / Value	Experimental Context / Cell Line	Source
Selectivity (IGF-1R vs. InsR)	>16-fold	IC50 for InsR is 2.8 μ M	[1]
Selectivity (Other Kinases)	Little to no activity (IC50 >5 μ M)	HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit	[1]

Key Experimental Protocols

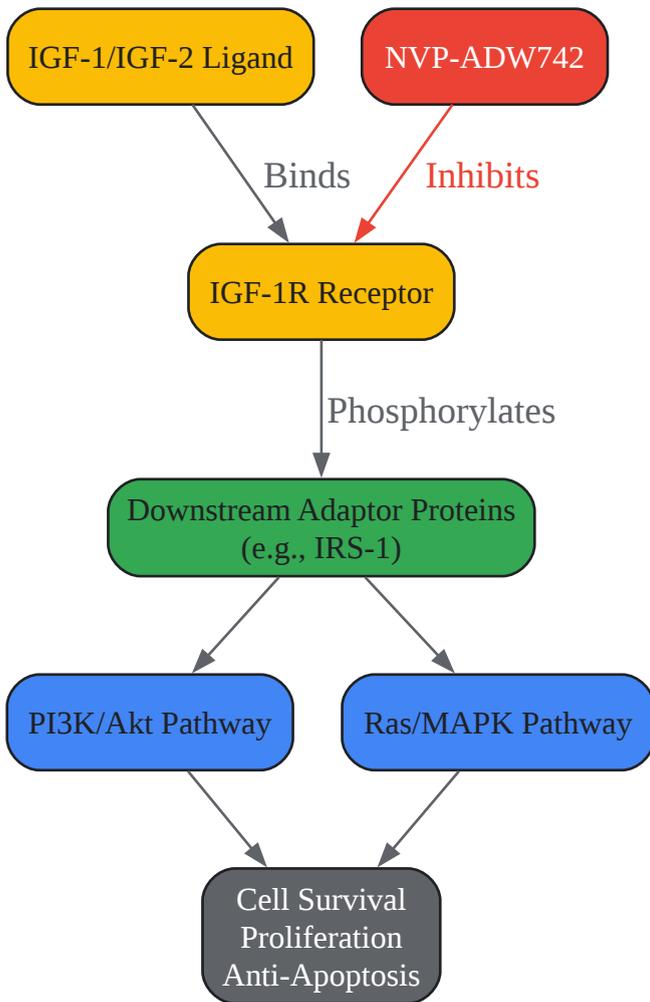
The potency of **NVP-ADW742** is typically confirmed through two primary types of assays:

- **Cellular Kinase Activity Assay (Capture ELISA):** This common method involves seeding cells (like NWT-21 cells) and starving them in low-serum medium. The cells are pre-treated with **NVP-ADW742**, then stimulated with IGF-I ligand. After cell lysis, phosphorylated IGF-1R is "captured" by an antibody-coated plate and detected with an anti-phosphotyrosine antibody linked to a luminescent reporter. The IC50 is determined from the concentration-dependent reduction in luminescence [1].
- **Cell Proliferation/Survival Assays (e.g., MTT assay):** To determine the IC50 for growth inhibition, tumor cell lines are exposed to a range of **NVP-ADW742** concentrations for 48-72 hours. Cell viability is measured using colorimetric assays like MTT or CCK-8, which measure metabolic activity. The IC50 represents the drug concentration that reduces cell proliferation by 50% compared to untreated controls [2] [1].

Mechanism of Action & Signaling Pathway

NVP-ADW742 acts as an ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of IGF-1R. Its primary mechanism is inhibiting IGF-1R autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [5] [6].

The diagram below illustrates the IGF-1R signaling pathway and the points where **NVP-ADW742** exerts its inhibitory effect.



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Research Implications and Combination Strategies

The data confirms **NVP-ADW742** as a valuable research tool for selectively probing IGF-1R biology. A key finding from multiple studies is that **NVP-ADW742 can sensitize cancer cells to various chemotherapeutic agents**, highlighting its potential in combination therapy strategies [2] [3].

Research suggests that effective anti-tumor responses may require co-inhibition of IGF-1R and other compensatory pathways, such as EGFR/HER2 or c-Kit [4] [6] [7]. **NVP-ADW742** has been effectively used in preclinical studies in combination with drugs like temozolomide, STI571 (imatinib), and other cytotoxic agents [2] [4].

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